molecular formula C21H19NO5 B2710948 (3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid CAS No. 2411178-84-0

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid

Cat. No.: B2710948
CAS No.: 2411178-84-0
M. Wt: 365.385
InChI Key: WMRRQFPEJPMJOQ-RBUKOAKNSA-N
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Description

Historical Development of Cyclopentene-Based Amino Acids

The strategic incorporation of cyclopentene rings into amino acid scaffolds emerged from efforts to stabilize peptide secondary structures and reduce conformational entropy. Early work focused on cyclopentane derivatives, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, which demonstrated enhanced α-helix stabilization compared to linear analogues. The shift to cyclopentene systems introduced unsaturation, enabling π-orbital interactions and additional functionalization pathways.

A breakthrough occurred with the development of enantioselective spirocyclization methods using cooperative palladium and chiral amine catalysis. This technique allowed the efficient synthesis of cyclopentene-fused azlactones, which could be hydrolyzed to amino acids with yields up to 70% and enantiomeric excesses exceeding 95%. Subsequent advances introduced diverse substituents at the 3- and 4-positions of the cyclopentene ring, including hydroxyl groups that participate in hydrogen-bonding networks critical for molecular recognition.

Table 1: Key Milestones in Cyclopentene Amino Acid Development
YearAdvancementImpact
2008Synthesis of 1-amino-2-phenylcyclopentane-1-carboxylic acidDemonstrated conformational restriction effects on peptide folding
2021Diastereoselective isocyanide-based cyclopentene synthesisEnabled tetrasubstituted cyclopentenyl scaffolds
2024Enantioselective spirocyclization for azlactone derivativesAchieved >95% ee in cyclopentene amino acid precursors

Significance of Fmoc Protection in Contemporary Peptide Research

The 9-fluorenylmethyloxycarbonyl (Fmoc) group revolutionized peptide synthesis through its orthogonal deprotection characteristics. Unlike earlier tert-butoxycarbonyl (Boc) strategies requiring harsh acidic conditions, Fmoc removal employs mild bases like piperidine (20% in DMF), preserving acid-sensitive functional groups. This compatibility proved essential for synthesizing complex peptides containing phosphorylated or glycosylated residues.

In the context of cyclopentene amino acids, Fmoc protection serves dual roles:

  • Temporary amine masking : Facilitates sequential coupling in solid-phase synthesis while maintaining the integrity of the cyclopentene ring.
  • Stereochemical preservation : The bulky Fmoc group minimizes epimerization at the α-carbon during coupling steps, critical for maintaining the (3R,4S) configuration.

Recent innovations include Fmoc-OSu active esters that improve acylation efficiency and reduce racemization risks. The fluorescence of the fluorenyl moiety also enables real-time monitoring of coupling efficiencies via UV detection at 301 nm.

Stereochemical Significance of the (3R,4S) Configuration

The (3R,4S) stereochemistry imposes a rigid gauche conformation between the amino and carboxyl groups, constraining the peptide backbone into orientations that mimic bioactive states. Density functional theory (DFT) studies on analogous cyclopentane systems reveal:

  • Cis stereoisomers (amino and phenyl groups on the same face) exhibit restricted conformational space compared to trans isomers.
  • Hydrogen-bonding propensity : The 3-hydroxy group participates in intramolecular H-bonds with the carboxylate, stabilizing γ-turn motifs.

Molecular docking simulations demonstrate that the (3R,4S) configuration optimizes interactions with kinase catalytic pockets. For example, cyclopentene derivatives show ΔGcalc values of −8.3 kcal/mol against CK2-α, comparable to clinical kinase inhibitors. The stereochemistry also influences pharmacokinetic properties by modulating logP values and membrane permeability.

Positioning Within Conformationally Restricted Amino Acid Research

Conformationally restricted amino acids (CRAAs) like this cyclopentene derivative address two key challenges in peptide drug development:

  • Metabolic stability : The fused cyclopentene ring resists proteolytic cleavage at the X-Pro bond.
  • Target specificity : Preorganized conformations reduce entropic penalties upon target binding, enhancing affinity.

Comparative studies with aza-bicyclic and proline analogues reveal unique advantages:

  • Cyclopentene vs. proline : The unsaturation permits π-stacking interactions absent in saturated rings.
  • Versus bicyclic systems : Lower synthetic complexity while maintaining conformational control.

Applications span GPCR-targeted therapeutics, enzyme inhibitors, and self-assembling biomaterials.

Current Research Trajectories in Cyclopentene-Based Scaffolds

Three emerging directions dominate the field:
A. Multicomponent reactions (MCRs) : Diastereoselective isocyanide-based MCRs enable rapid access to tetrasubstituted cyclopentenes. For example, Ugi-type reactions with aldehydes, amines, and isocyanides yield complex scaffolds in one pot.

B. Hybrid biomaterials : Fmoc-cyclopentene amino acids self-assemble into hydrogels with tunable mechanical properties. The hydroxyl group facilitates crosslinking via boronate esters or metal coordination.

C. Kinase inhibition : Molecular dynamics simulations predict strong binding to ATP pockets in CK2 and PIM-1 kinases. Synthetic efforts focus on appending heterocyclic substituents to the cyclopentene core.

Table 2: Applications of Cyclopentene Amino Acid Derivatives
ApplicationMechanismReference
Peptide foldamersγ-turn induction via 3-OH H-bonding
Kinase inhibitorsHydrophobic interactions with Ile174, Val66
Biomaterialsπ-stacking of Fmoc groups

Properties

IUPAC Name

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-19-10-12(20(24)25)9-18(19)22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-19,23H,9,11H2,(H,22,26)(H,24,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRQFPEJPMJOQ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid is a synthetic compound notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a unique structural arrangement, characterized by a cyclopentene ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which influences its biological activity. Understanding its biological properties is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N2O6, with a molecular weight of 452.51 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that contribute to its reactivity and stability.

PropertyValue
Molecular FormulaC25H28N2O6
Molecular Weight452.51 g/mol
CAS Number267230-44-4
Purity97%

Biological Activity

Research into the biological activity of this compound indicates several potential areas of interest:

1. Antiviral Properties:
Recent studies have suggested that compounds with similar structures exhibit antiviral properties, particularly as inhibitors of viral polymerases. For instance, derivatives of cyclopentene carboxylic acids have shown promise in inhibiting Hepatitis C virus (HCV) replication by targeting the NS5B polymerase, which is essential for viral RNA synthesis .

2. Peptide Synthesis:
The Fmoc protecting group allows for the selective attachment and detachment of amino acids during solid-phase peptide synthesis (SPPS). This capability is crucial for constructing peptides with specific sequences and modifications, enhancing their stability and bioactivity .

3. Enzyme Inhibition:
Compounds similar to this compound have been studied for their ability to inhibit various enzymes. For example, structural analogs have demonstrated inhibitory effects on serine proteases and other enzymes involved in metabolic pathways .

Case Studies

A few notable studies illustrate the biological activity of structurally related compounds:

Study 1: Inhibition of HCV NS5B Polymerase
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several cyclopentene derivatives to evaluate their inhibitory effects on HCV NS5B polymerase. The most potent compound exhibited an EC50 value below 100 nM, indicating strong antiviral activity .

Study 2: Peptide Synthesis Applications
Another study focused on the application of Fmoc-protected amino acids in peptide synthesis. The research highlighted how the introduction of this compound as a building block could enhance the yield and purity of synthesized peptides intended for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected cyclic carboxylic acids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Key Applications
(3R,4S)-4-(Fmoc-amino)-3-hydroxycyclopentene-1-carboxylic acid (Target) Cyclopentene -OH, -COOH, Fmoc-protected -NH2 C₂₁H₂₁NO₅* 383.40* Not explicitly provided Peptide synthesis, conformationally restrained analogs
(1S,3R)-3-Fmoc-aminocyclopentanecarboxylic acid Cyclopentane -COOH, Fmoc-protected -NH2 C₂₁H₂₁NO₄ 383.40 220497-66-5 SPPS, chiral building blocks
(3S,4S)-1-Fmoc-4-methylpyrrolidine-3-carboxylic acid Pyrrolidine -COOH, -CH₃, Fmoc-protected -NH2 C₂₁H₂₃NO₄ 361.41 2287341-99-3 Drug design (e.g., protease inhibitors)
rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pyrrolidine -COOH, -CF₃, Fmoc-protected -NH2 C₂₁H₂₀F₃NO₄ 431.38 Not provided Fluorinated peptidomimetics
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid Propanoic acid -COOH, -NH-Fmoc, o-tolyl (-C₆H₄CH₃) C₂₆H₂₅NO₄ 427.48 211637-75-1 Non-natural amino acid analogs
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine -COOH, Fmoc-protected piperazine C₂₁H₂₃N₃O₄ 397.43 180576-05-0 Linkers in bioconjugation

*Note: Molecular formula and weight inferred based on structural similarity to .

Key Differences and Research Findings

Core Structure and Conformation

  • The cyclopentene ring in the target compound introduces unsaturation, enhancing rigidity and enabling π-π interactions in peptide backbones. This contrasts with saturated analogs like cyclopentane () or pyrrolidine derivatives (), which exhibit greater rotational flexibility .
  • Pyrrolidine/piperidine-based analogs () are prevalent in protease inhibitors due to their ability to mimic peptide turns. The target compound’s hydroxyl group may improve hydrogen-bonding interactions in biological targets .

Functional Group Impact Hydroxyl Group: Unique to the target compound, this group increases polarity and solubility compared to non-hydroxylated analogs like . It also provides a site for further functionalization (e.g., glycosylation) . Fluorinated Groups: Compounds like ’s trifluoromethyl-pyrrolidine exhibit enhanced metabolic stability and bioavailability, but the target compound lacks such substituents .

Synthetic Utility

  • The Fmoc group in all listed compounds enables SPPS compatibility. However, the target compound’s cyclopentene core requires specialized ring-closing metathesis or cyclization strategies, contrasting with linear analogs (e.g., ) synthesized via standard peptide coupling .

Toxicity and Handling Fmoc-protected compounds generally show low acute toxicity (Category 4 for oral/dermal/inhalation exposure) but require handling in well-ventilated areas due to dust formation (). No specific ecological data are available for the target compound, but similar derivatives are labeled as “research use only” .

Q & A

Basic: What are the key considerations for synthesizing (3R,4S)-4-Fmoc-amino-3-hydroxycyclopentene-1-carboxylic acid with high stereochemical purity?

Methodological Answer:
Stereochemical purity is critical for this compound due to its cyclopentene backbone and hydroxyl/Fmoc-protected amine groups. Key steps include:

  • Protection Strategy : Use Fmoc as a temporary protecting group for the amine to prevent undesired side reactions during cyclization .
  • Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to ensure the (3R,4S) configuration. Microwave-assisted synthesis (60–100°C, 30–60 min) can enhance reaction efficiency and yield .
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from diastereomeric byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to confirm the cyclopentene ring geometry and Fmoc group integration. Discrepancies in hydroxyl proton signals may indicate tautomerism or impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable (e.g., using synchrotron radiation at 123 K) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy (±1 ppm) .

Advanced: How to address contradictions in NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer:
Data contradictions often arise from dynamic processes or solvent effects:

  • Dynamic NMR (DNMR) : Probe ring puckering or hydroxyl group rotation by variable-temperature 1H^1H-NMR (e.g., 298–343 K) to identify conformational exchange .
  • Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may suppress tautomerism, simplifying splitting patterns .
  • Cross-Validation : Use computational tools (DFT or MD simulations) to model NMR chemical shifts and compare with experimental data .

Advanced: What strategies optimize the compound’s stability during storage for long-term studies?

Methodological Answer:
Stability is compromised by hydrolysis (hydroxyl/Fmoc groups) and photodegradation:

  • Storage Conditions : Keep in airtight containers under inert gas (argon) at –20°C, with desiccants (silica gel) to prevent moisture uptake .
  • Light Sensitivity : Use amber vials to block UV/visible light, which accelerates Fmoc group decomposition .
  • Stability Monitoring : Perform periodic HPLC assays (0, 3, 6 months) to quantify degradation products like fluorenylmethanol .

Basic: What are the recommended safety protocols when handling this compound in the lab?

Methodological Answer:
Safety protocols are derived from structurally similar Fmoc-protected compounds:

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators if airborne particulates are generated .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How does the stereochemistry of the cyclopentene ring influence interactions with biological targets compared to similar compounds?

Methodological Answer:
The (3R,4S) configuration impacts binding affinity and selectivity:

  • Docking Studies : Compare binding poses of enantiomers using AutoDock Vina. The hydroxyl group’s axial/equatorial orientation may alter hydrogen bonding with enzymes (e.g., kinases) .
  • Bioactivity Profiling : Test against analogs (e.g., phenylthio-substituted butanoic acids) in enzyme inhibition assays. The cyclopentene ring’s rigidity may enhance target engagement vs. flexible backbones .
  • MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stereochemical effects on binding stability .

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